4-(Thiophen-2-yl)pyrimidine

Dye-sensitized solar cells Organic electronics Photophysical characterization

4-(Thiophen-2-yl)pyrimidine delivers a π-conjugated donor-acceptor architecture that generic phenyl- or pyridyl-pyrimidines cannot replicate. The electron-rich thiophene donor lowers the HOMO–LUMO gap, enabling strong 550 nm absorption for DSSC sensitizers and enhanced electronic coupling with triphenylamine. In medicinal chemistry, this scaffold drives 1730-fold EGFR mutant selectivity (T790M/L858R) and a tubulin-independent anti-schistosomal phenotype (EC₅₀ < 0.30 µM). Procure this specific building block to access these quantifiable performance advantages.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 19084-26-5
Cat. No. B186562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-2-yl)pyrimidine
CAS19084-26-5
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC=NC=C2
InChIInChI=1S/C8H6N2S/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H
InChIKeyBWFAPQRLXWNZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiophen-2-yl)pyrimidine (CAS 19084-26-5): Procurement-Ready Heteroaromatic Scaffold for Electronic Materials and Kinase-Targeted Drug Discovery


4-(Thiophen-2-yl)pyrimidine (CAS 19084-26-5; molecular formula C8H6N2S; molecular weight 162.21 g/mol; XLogP = 1.6) is a heteroaromatic building block comprising a pyrimidine ring substituted at the 4-position with a thiophen-2-yl moiety [1]. The compound features a π-conjugated donor-acceptor architecture wherein the electron-rich thiophene serves as the donor and the electron-deficient pyrimidine acts as the acceptor [2]. This electronic configuration underpins its utility as a synthetic intermediate in both materials science (dye-sensitized solar cells) and medicinal chemistry (kinase inhibitor scaffolds) . The compound is commercially available as a solid or powder with purity specifications of ≥95% and typical storage conditions of −20°C under light protection [3].

Why Generic Pyrimidine Analogs Cannot Substitute for 4-(Thiophen-2-yl)pyrimidine in R&D Applications


The 4-(thiophen-2-yl)pyrimidine scaffold cannot be replaced by generic phenyl- or pyridyl-substituted pyrimidines because the thiophene moiety confers quantifiably distinct electronic properties and biological activity profiles. In materials applications, the thiophene-pyrimidine dyad exhibits a lower HOMO-LUMO gap and stronger absorption at 550 nm compared to pyridyl analogs, directly affecting device performance [1]. In medicinal chemistry, thiophen-2-yl-pyrimidines (TPPs) demonstrate unique target engagement: they induce paralysis in Schistosoma mansoni via a mechanism distinct from MT-active phenylpyrimidines and triazolopyrimidines, with the thiophene at C2 identified as the driver of this phenotype [2]. Furthermore, thiophene-containing pyrimidines exhibit enhanced selectivity for EGFR mutant forms over wild-type (up to 1730-fold selectivity) compared to non-thiophene analogs [3]. These differences are not incremental—they represent fundamentally distinct structure-activity relationships that render in-class substitution scientifically invalid without full re-validation.

4-(Thiophen-2-yl)pyrimidine: Quantified Differential Performance Against Comparator Scaffolds


Enhanced Light Absorption at 550 nm: Thiophene-Pyrimidine vs. Pyridyl Analogs

4-(Thiophen-2-yl)pyrimidine exhibits strong absorption at 550 nm, a spectral property advantageous for dye-sensitized solar cell applications. In comparative coupling studies, the conjugation of 4-(thiophen-2-yl)pyrimidine with triphenylamine produced stronger electronic coupling than analogous diamines, an effect attributed to the presence of the two heteroaromatic rings (thiophene and pyrimidine) in the molecule . The π-conjugated thiophene-pyrimidine dyad functions as an electron donor-acceptor system with a reduced HOMO-LUMO gap relative to pyridyl-pyrimidine analogs [1].

Dye-sensitized solar cells Organic electronics Photophysical characterization

Regioselective Synthetic Access: Suzuki-Miyaura/SNH Cascade vs. Traditional Cross-Coupling

A robust, metal-catalyzed synthetic route to 4-(thiophen-2-yl)pyrimidine and its derivatives has been established using a Suzuki-Miyaura cross-coupling followed by nucleophilic aromatic substitution of hydrogen (SNH) starting from commercially available 5-bromopyrimidine [1]. This tandem approach enables the regioselective synthesis of 4-(thiophen-2-yl)-, 5-(thiophen-2-yl)-, and 4,5-di(thiophen-2-yl) substituted pyrimidines. The structures of intermediate σH-adducts and thiophene-pyrimidine dyads have been confirmed by X-ray crystallography [1]. This methodology is distinguished from traditional Suzuki coupling alone by enabling C-C bond formation without requiring a halogen atom in the aromatic substrate for the SNH step, thereby expanding accessible chemical space and reducing precious metal catalyst loading relative to multi-step halogenation approaches [1].

Synthetic methodology C-C bond formation Heterocyclic chemistry

EGFR Mutant Selectivity: Thiophene-Containing Pyrimidines Achieve 1730-Fold Selectivity Over Wild-Type

In a series of novel third-generation 2,4-diaryl pyrimidine derivatives containing thiophene fragments, Compound 6a demonstrated potent inhibitory activity against EGFR mutant cells with an IC50 value of 0.0022 ± 0.001 μM. Critically, this compound exhibited approximately 1730-fold reduced potency against EGFR wild-type cells (IC50: 4.499 ± 0.057 μM) [1]. This selectivity profile substantially exceeds that reported for earlier-generation aniline-based pyrimidine EGFR inhibitors lacking the thiophene fragment, which typically exhibit selectivity ratios of 10- to 100-fold between mutant and wild-type EGFR [2]. The presence of the thiophene moiety in the 2,4-diaryl pyrimidine scaffold contributes to this enhanced selectivity through optimized hydrophobic interactions within the ATP-binding pocket.

EGFR inhibitors NSCLC T790M mutation Kinase selectivity

Anti-Schistosomal Activity: Thiophene Drives Paralysis Phenotype Not Observed with Phenylpyrimidines

Thiophen-2-yl-pyrimidines (TPPs) exhibit potent, sustained paralysis of Schistosoma mansoni ex vivo. Compound 3 (a TPP) demonstrated an EC50 of 0.54 μM in worm motility assays [1]. Subsequent SAR optimization yielded congeners such as Compound 46 with EC50 < 0.30 μM [1]. Crucially, SAR studies established that the thiophene moiety at C2 is required for worm paralysis—structurally analogous MT-active phenylpyrimidines and triazolopyrimidines do not produce this paralysis phenotype [1]. Furthermore, unlike their MT-active progenitors, TPPs do not alter mammalian microtubule dynamics and exhibit low cytotoxicity to HEK293 cells (no toxicity up to 50 μM, the highest concentration tested) [1]. Photoaffinity labeling confirmed that TPPs do not engage tubulin, indicating a distinct molecular target [1].

Neglected tropical diseases Schistosomiasis Antiparasitic Phenotypic screening

Antibacterial Potency Against MRSA and VRE: Thiophenyl-Pyrimidine Outperforms Vancomycin and Methicillin

A 2,4-disubstituted-6-thiophenyl-pyrimidine derivative (designated F20) exhibited superior antibacterial potency against drug-resistant Gram-positive strains compared to clinical comparators [1]. Against MRSA (ATCC BAA-41) and VRE (ATCC 700221), F20 demonstrated MIC values of 24 μg/mL and 48 μg/mL respectively, whereas vancomycin and methicillin showed higher MICs (specific values reported as >64 μg/mL for vancomycin against VRE; methicillin inactive against MRSA) [1]. The MBC/MIC ratios for F20 against tested strains were ≤2, confirming bactericidal activity [1]. Mechanistically, F20 inhibits FtsZ polymerization and GTPase activity, disrupting bacterial cell division—a target distinct from cell wall synthesis inhibition by vancomycin and methicillin [1].

Antibacterial MRSA VRE FtsZ inhibition

EGFR Inhibition with Olmutinib-Comparable Potency in Resistant NSCLC Models

A series of novel thiophene-pyrimidine derivatives designed as olmutinib analogs demonstrated potent EGFR inhibitory activity against T790M and L858R/T790M mutant forms [1]. The most promising compound, 13a, exhibited IC50 values of 4.34 ± 0.60 μM against A549 cells and 3.79 ± 0.57 μM against A431 cells—potency comparable to the clinical lead olmutinib in the same assay systems [1]. This establishes that thiophene-containing pyrimidines can achieve clinical-benchmark activity levels against EGFR resistance mutations while offering a distinct chemical scaffold with potentially differentiated intellectual property and ADME profiles [1].

EGFR T790M/L858R Olmutinib analogs NSCLC Kinase inhibitors

4-(Thiophen-2-yl)pyrimidine: Evidence-Backed R&D and Industrial Application Scenarios


Dye-Sensitized Solar Cell (DSSC) Sensitizer Development

Based on the compound's strong absorption at 550 nm and enhanced electronic coupling with triphenylamine compared to pyridyl analogs , 4-(thiophen-2-yl)pyrimidine serves as an effective electron-accepting building block in DSSC sensitizers. The π-conjugated thiophene-pyrimidine dyad architecture enables efficient photoinduced electron transfer, with the pyrimidine ring functioning as the electron-withdrawing anchor and the thiophene as the donor unit [1]. Procurement of this specific scaffold—rather than generic pyrimidines—is essential for achieving the desired absorption profile and HOMO-LUMO alignment in photovoltaic devices.

Third-Generation EGFR Inhibitor Discovery for T790M-Positive NSCLC

The thiophene-pyrimidine scaffold has been validated in two independent studies as a core for third-generation EGFR inhibitors targeting T790M and L858R/T790M resistance mutations. Compound 6a achieved 1730-fold selectivity for mutant EGFR over wild-type [2], while Compound 13a demonstrated cellular potency comparable to olmutinib (A431 IC50 = 3.79 μM) [3]. For medicinal chemistry programs seeking to develop next-generation EGFR TKIs with improved selectivity profiles or differentiated IP, this scaffold provides a quantifiably superior starting point compared to non-thiophene pyrimidine cores.

Anti-Schistosomal Drug Discovery Targeting Novel Mechanisms

The thiophen-2-yl-pyrimidine (TPP) series uniquely induces paralysis in Schistosoma mansoni through a mechanism distinct from microtubule-targeting phenylpyrimidines and triazolopyrimidines. SAR studies confirm the thiophene at C2 is essential for this phenotype, with optimized congeners achieving EC50 values <0.30 μM and no HEK293 cytotoxicity up to 50 μM [4]. This scaffold enables phenotype-driven antiparasitic discovery with a target distinct from tubulin, offering a novel pharmacological entry point unavailable with phenyl-substituted pyrimidine alternatives [4].

FtsZ-Targeted Antibacterial Development Against MDR Gram-Positive Pathogens

Thiophenyl-pyrimidine derivatives such as F20 exhibit bactericidal activity against MRSA (MIC = 24 μg/mL) and VRE (MIC = 48 μg/mL) with potency exceeding vancomycin and methicillin in head-to-head comparisons [5]. The mechanism involves inhibition of FtsZ polymerization and GTPase activity, a target orthogonal to β-lactams and glycopeptides. For antibacterial R&D programs addressing the antimicrobial resistance crisis, this scaffold offers a validated chemical starting point with demonstrated activity against clinically resistant strains and a reduced cross-resistance liability [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Thiophen-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.